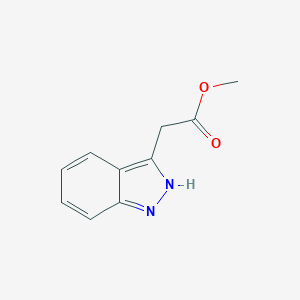
2-Iodo-6-nitrophenol
描述
2-Iodo-6-nitrophenol is a halophenol compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol . It is known for its applications in various fields, including its use as an antineoplastic agent. The compound is characterized by the presence of both iodine and nitro groups attached to a phenol ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 2-Iodo-6-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst. The process involves grinding the reactants together at room temperature, which provides high yields (94-99%) and a short reaction time (5-8 minutes) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of N-iodosuccinimide and acetic acid remains consistent, with the reaction conditions optimized for scalability and efficiency. The grinding method is preferred due to its simplicity, non-hazardous nature, and high selectivity .
化学反应分析
Types of Reactions: 2-Iodo-6-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution: Formation of various substituted phenols.
Reduction: Conversion to 2-amino-6-iodophenol.
Oxidation: Formation of quinone derivatives.
科学研究应用
2-Iodo-6-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties, particularly against fungi and bacteria.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Iodo-6-nitrophenol involves the inhibition of bacterial growth through the formation of nitrosoguanidine, which blocks the synthesis of proteins necessary for cell division and induces apoptosis. In cancer treatment, it targets specific pathways involved in cell proliferation and survival, leading to the induction of programmed cell death .
相似化合物的比较
- 2-Nitrophenol
- 4-Nitrophenol
- 2,4-Dinitrophenol
- 2,6-Diiodo-4-nitrophenol
Comparison: 2-Iodo-6-nitrophenol is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to other nitrophenols, it exhibits higher antimicrobial and antineoplastic properties, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-iodo-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVZTHIEZAYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544393 | |
| Record name | 2-Iodo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13073-26-2 | |
| Record name | 2-iodo-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13073-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding compounds like 2-iodo-6-nitrophenol, nitroxynil, and disophenol?
A1: The primary research focus on these halogenated nitrophenols revolves around their potential as fasciolicides. This means scientists are exploring their effectiveness in treating infections caused by parasitic flatworms of the genus Fasciola, commonly known as liver flukes. [, ]
Q2: How effective were the synthesized amides of nitroxynil and disophenol against Fasciola hepatica?
A2: Unfortunately, the amides derived from both nitroxynil and disophenol proved ineffective against Fasciola hepatica infections. []
Q3: What structural modifications were explored for nitroxynil to understand its activity against Fasciola hepatica?
A3: Researchers systematically modified the functional groups of nitroxynil (4-cyano-2-iodo-6-nitrophenol), including the cyano, iodo, and nitro groups, to investigate the impact of these changes on its activity against the liver fluke. []
Q4: Were there any successful fasciolicides identified in these studies?
A4: Yes, while the amide derivatives were unsuccessful, the research highlights nitroxynil (4-cyano-2-iodo-6-nitrophenol) itself as an effective compound against Fasciola hepatica in rabbits, sheep, and calves. [] This discovery led to further investigations into its use as a fasciolicide. [, , , , , ]
Q5: Beyond its fasciolicidal activity, has nitroxynil been investigated for other applications?
A5: Interestingly, while primarily known for its anti-parasitic properties, a study explored the potential of nitroxynil in combination with hexachlorophane against Fasciola hepatica. [] This suggests an interest in understanding potential synergistic effects with other compounds.
Q6: Are there established analytical methods for detecting these compounds?
A6: Yes, specific methods have been developed for the determination of nitroxynil residues in various matrices. For instance, researchers have established techniques for quantifying nitroxynil in sheep and calf tissues, as well as in milk and dairy products. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)





![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
